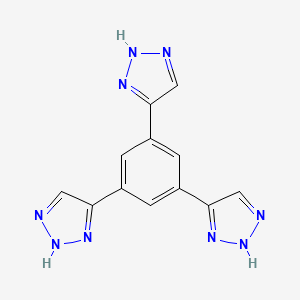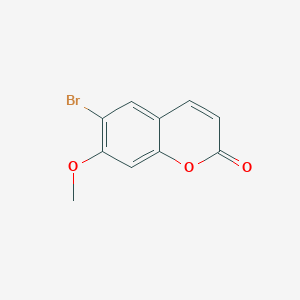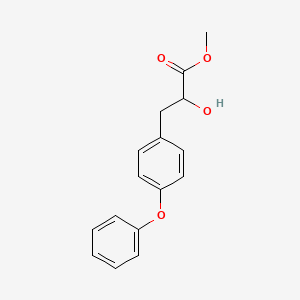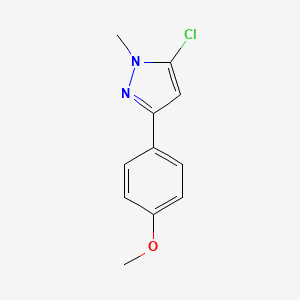
1-(4-Isopropylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylbenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the imine and alkene components.
Industrial Production Methods: Industrial production of this compound often involves the use of photochemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as imine protection, cycloaddition, and subsequent deprotection to obtain the desired azetidine derivative.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Isopropylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines or ring-opened products.
Aplicaciones Científicas De Investigación
1-(4-Isopropylbenzyl)azetidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Isopropylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, enhancing its utility in catalysis and other applications .
Comparación Con Compuestos Similares
1-(4-Isopropylbenzyl)azetidine can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Azetidine: The parent compound with a simple four-membered ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable in specialized applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and beyond.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
1-[(4-propan-2-ylphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19N/c1-11(2)13-6-4-12(5-7-13)10-14-8-3-9-14/h4-7,11H,3,8-10H2,1-2H3 |
Clave InChI |
RRVGVQCJLPPPMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


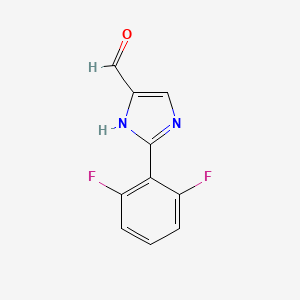
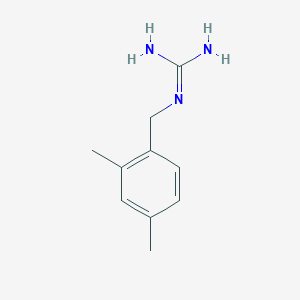
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)


![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

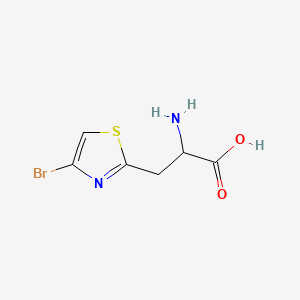
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
